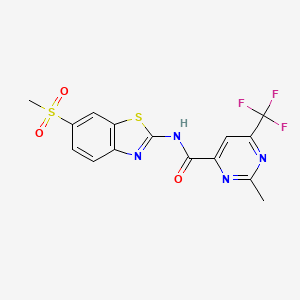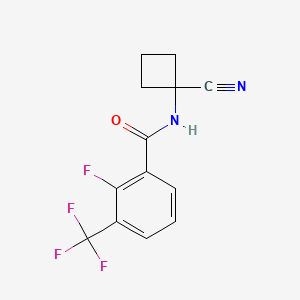
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H10F4N2O and its molecular weight is 286.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on structurally similar fluoro and trifluoromethyl derivatives, such as those found in 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), has demonstrated significant antimicrobial properties. These compounds, including those related to N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, have shown high activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains. The structure-activity relationships proposed from these studies offer insights into how modifications in the fluoro and trifluoromethyl groups may impact antimicrobial efficacy (Carmellino et al., 1994).
Synthesis and Medicinal Chemistry
In the field of medicinal chemistry and synthesis, the ortho-fluorination of triflamide-protected benzylamines highlights the importance of fluoro derivatives in the development of new chemical entities. The study involving the use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter demonstrates the potential of fluoro derivatives, including those structurally related to this compound, in the synthesis of compounds with broad applications in medicinal chemistry (Wang et al., 2009).
Antitumor Activity
The study of synthetic benzamide derivatives, such as MS-27-275, reveals significant antitumor activities through the inhibition of histone deacetylase (HDA). These derivatives, similar in function to this compound, have shown the ability to induce hyperacetylation of nuclear histones in tumor cell lines, alter cell cycle distribution, and inhibit tumor growth in vivo. This suggests that structurally related compounds may also possess potential antitumor properties through similar mechanisms of action (Saito et al., 1999).
Heterocyclic Synthesis
The exploration of N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides in heterocyclic synthesis demonstrates the unique electrophilic reactivity provided by fluorine atoms. These compounds, related to this compound, enable the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the versatility of fluoro derivatives in the construction of complex heterocyclic systems (Meiresonne et al., 2015).
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBNANQMLLCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
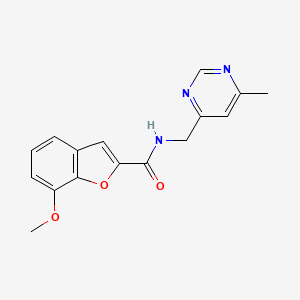
![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

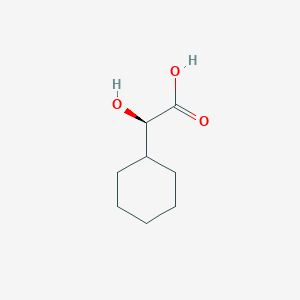
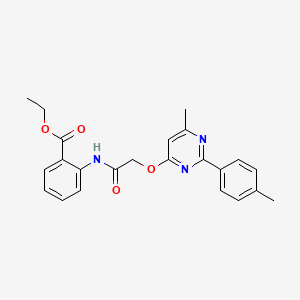
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)
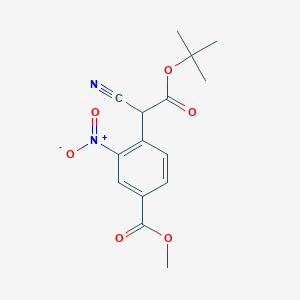

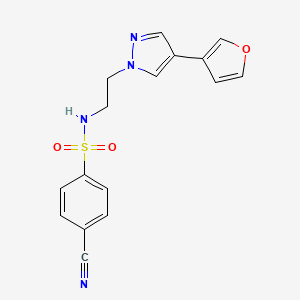
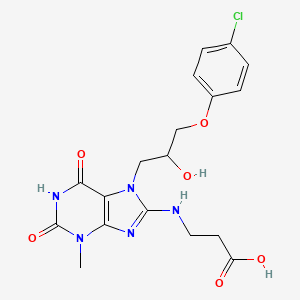
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)
